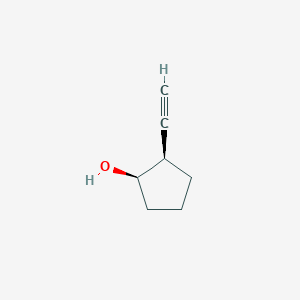

cis-2-Ethynylcyclopentanol

Description

Contextual Significance of Substituted Cyclopentanols in Organic Synthesis

Substituted cyclopentanol (B49286) frameworks are prevalent motifs in a vast array of natural products and pharmaceutically active compounds. Their five-membered ring structure serves as a versatile scaffold for assembling more complex polycyclic systems, including terpenoids and steroids. cdnsciencepub.comrsc.org The development of stereoselective methods to synthesize highly functionalized cyclopentane (B165970) derivatives is a central goal in modern organic chemistry, as the precise spatial arrangement of substituents is often critical to the biological activity of the target molecule. google.com

The utility of cyclopentanols lies in the reactivity of the hydroxyl group, which can be readily transformed or used as a directing group to influence subsequent reactions on the carbocyclic frame. These compounds serve as key intermediates in various synthetic strategies, including radical cyclizations and annulations, providing access to bicyclic systems such as bicyclo[3.3.0]octanols and bicyclo[4.3.0]nonanols. cdnsciencepub.com The ability to construct these fundamental structures from simple precursors underscores the importance of developing and understanding the chemistry of functionalized cyclopentanols. cdnsciencepub.com

Unique Stereochemical Attributes and Their Implications for Reactivity

The defining characteristic of cis-2-Ethynylcyclopentanol is the spatial relationship between the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups. The "cis" configuration places both substituents on the same face of the cyclopentane ring. This proximity has profound implications for the molecule's reactivity, particularly in intramolecular reactions, where the two functional groups can interact directly. rsc.org

This stereochemical arrangement is in stark contrast to its trans isomer, where the groups are on opposite faces of the ring. The cis orientation can facilitate reactions where the hydroxyl group acts as an internal nucleophile or as a directing group, chelating to a metal catalyst to guide a transformation at the nearby alkyne. For instance, in metal-catalyzed cyclizations, the ability of the hydroxyl group to coordinate to the metal center can enforce a specific geometry in the transition state, potentially leading to reaction pathways and products that are inaccessible from the trans isomer. rsc.org

Furthermore, the stereochemistry of substituents on a cyclopentane ring influences its conformational preferences and can be identified through spectroscopic methods. In carbon-13 NMR spectroscopy, for example, a cis configuration of vicinal substituents typically results in greater shielding (an upfield shift in the spectrum) for the involved carbon atoms compared to the corresponding trans isomer, a principle established in studies of related cyclopentanol systems. ethz.ch

Overview of Current Research Trajectories and Future Academic Relevance

Current research involving functionalized alkynes is heavily focused on transition-metal-catalyzed transformations, which enable the rapid construction of molecular complexity. While its trans isomer has been utilized in rhodium-catalyzed hydroacylations and gold-catalyzed rearrangements, the academic potential of this compound lies in its suitability for unique intramolecular transformations.

One significant area of future relevance is the Pauson-Khand reaction, a powerful [2+2+1] cycloaddition that constructs cyclopentenones from an alkene, an alkyne, and carbon monoxide. researchgate.net The intramolecular version of this reaction is particularly valuable for synthesizing fused bicyclic systems. The cis geometry of the molecule is ideally suited for such intramolecular cyclizations, positioning the alkyne and a tethered alkene in close proximity for efficient ring formation.

Similarly, the field of gold-catalyzed cycloisomerization of enynes and related systems represents a major research trajectory. Gold catalysts are known for their unique ability to activate alkynes toward nucleophilic attack. The cis-hydroxyl group can act as a tethered nucleophile, potentially leading to the stereoselective formation of fused or bridged bicyclic ethers after initial activation of the ethynyl group by a gold catalyst. The exploration of these and other cascade reactions, where a single synthetic operation generates multiple chemical bonds and stereocenters, constitutes the core of its future academic relevance.

Data Tables

Table 1: Physicochemical Properties of 2-Substituted Cyclopentanol Analogs

Note: Specific experimental data for this compound is not widely available in peer-reviewed literature. The data presented below is for its trans isomer and a structurally related cis analog for comparative purposes.

| Property | trans-2-Ethynylcyclopentanol | cis-2-Methylcyclopentanol |

| Molecular Formula | C₇H₁₀O | C₆H₁₂O |

| Molecular Weight | 110.15 g/mol | 100.16 g/mol |

| CAS Number | 61967-50-8 | 25144-05-2 |

| Boiling Point | 41 °C @ 3.2 Torr | 115-120 °C @ 760 Torr |

| Appearance | - | Colorless Liquid |

Table 2: Representative Reactions of Ethynylcyclopentanols

This table illustrates a potential reaction pathway for this compound based on established reactivity principles for alkynes and alcohols.

| Reaction Type | Substrate | Catalyst / Reagents | Product Type | Significance |

| Intramolecular Hydroalkoxylation / Cyclization | This compound | Au(I) or other π-acid catalyst | Fused or Bridged Bicyclic Ether | The cis stereochemistry facilitates intramolecular attack of the hydroxyl group onto the gold-activated alkyne, leading to complex bicyclic structures in a single step. |

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-ethynylcyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h1,6-8H,3-5H2/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZIIUSKYKGRDH-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#C[C@H]1CCC[C@H]1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Pathways for Cis 2 Ethynylcyclopentanol

Stereoselective and Diastereoselective Synthesis Approaches

Achieving the desired cis relationship between the hydroxyl and ethynyl (B1212043) groups is a primary challenge. Various strategies have been developed to control the stereochemical outcome of the reaction, often relying on the steric and electronic properties of the reagents and substrates.

Strategies for Incorporating the Ethynyl Moiety

The introduction of the ethynyl group is a critical step in the synthesis. One common method is the nucleophilic addition of an acetylide anion to an electrophilic carbon center on the cyclopentane (B165970) ring. This can be achieved using reagents such as ethynylmagnesium bromide or lithium acetylide. The stereochemical outcome of this addition is highly dependent on the nature of the substrate and the reaction conditions.

Another strategy involves the use of hypervalent iodine reagents, such as alkynylbenziodoxolones, which can act as electrophilic alkyne sources in reactions with suitable nucleophiles. rsc.org Organocatalytic methods have also been explored, utilizing catalysts like thiourea (B124793) phosphonium (B103445) salts to facilitate the asymmetric alkynylation of carbonyl compounds, offering a pathway to chiral α-amino acid precursors. rsc.org

Control of cis-Diastereoselectivity in Cyclopentanol (B49286) Formation

Controlling the diastereoselectivity to favor the cis isomer is paramount. When starting from a precursor like 2-ethynylcyclopentanone, the reduction of the ketone is a key step where stereocontrol is exerted. The choice of reducing agent plays a crucial role in determining the facial selectivity of the hydride attack. Bulky reducing agents, for example, may preferentially attack from the less sterically hindered face, leading to the desired cis alcohol.

In cycloaddition reactions, such as the [3+2] cycloaddition between tertiary amine N-oxides and substituted alkenes, steric factors can dictate the diastereoselectivity of the resulting product. nih.gov Similarly, in the synthesis of substituted cyclopropanes via Favorskii rearrangement, the steric hindrance of substituents can lead to a high degree of stereoselectivity. researchgate.net

Chiral Auxiliary-Mediated and Asymmetric Catalysis Methods

To produce enantiomerically pure cis-2-ethynylcyclopentanol, asymmetric synthesis strategies are employed. One such strategy is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group temporarily incorporated into the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. For instance, oxazolidinones, popularized by David Evans, can be used to direct stereoselective aldol (B89426) reactions, which can be a key step in building the cyclopentane framework with the correct stereochemistry. tcichemicals.com

Asymmetric catalysis is another powerful tool. beilstein-journals.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For the synthesis of cyclopentane derivatives, chiral phosphoric acid catalysis has been used in asymmetric Friedel-Crafts alkylation reactions. researchgate.net Furthermore, dual Lewis acid systems have been developed for the asymmetric [3+2]-cycloaddition of donor-acceptor cyclopropanes with ketenes to produce chiral cyclopentanones, which can then be converted to the target alcohol. rsc.org

Functional Group Interconversions on Precursor Molecules

An alternative to building the cyclopentane ring with the desired stereochemistry is to start with a suitable cyclopentanone (B42830) precursor and perform functional group interconversions.

Reduction of Ethynylcyclopentanones

A common and direct route to this compound is the stereoselective reduction of 2-ethynylcyclopentanone. The outcome of this reduction is highly dependent on the reducing agent and reaction conditions. The goal is to achieve a high diastereomeric excess (d.e.) of the cis isomer.

For example, the reduction of propargyl alcohols to cis-allylic alcohols can be achieved with high selectivity using hydrogen gas over a palladium on calcium carbonate catalyst (Pd/CaCO₃) in a non-polar solvent like hexane. nih.gov While this applies to the reduction of an alkyne to a cis-alkene, similar principles of catalyst and solvent choice can influence the stereochemical outcome of ketone reductions. The table below summarizes various reducing agents and their typical stereoselectivities in ketone reductions, which can be extrapolated to the synthesis of this compound.

| Reducing Agent | Typical Stereoselectivity | Mechanism Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Often gives a mixture of diastereomers, selectivity depends on substrate and conditions. | Small hydride donor, approaches from the less hindered face. |

| Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, often less selective than bulkier reagents. | Powerful, non-selective reducing agent. |

| Lithium tri-sec-butylborohydride (L-Selectride®) | High stereoselectivity for the thermodynamically less stable alcohol. | Bulky hydride donor, enhances facial selectivity. |

| Diisobutylaluminium hydride (DIBAL-H) | Can provide good selectivity, especially at low temperatures. nih.gov | Lewis acidic nature can influence coordination and hydride delivery. |

Alkynylation of Cyclopentanone Derivatives

This approach involves the direct addition of an ethynyl group to a cyclopentanone derivative. The nucleophilic addition of an acetylide (e.g., from ethynylmagnesium bromide or lithium acetylide) to the carbonyl group of cyclopentanone results in a racemic mixture of 1-ethynylcyclopentanol. To achieve the desired 2-substituted pattern with cis-stereochemistry, a more elaborate strategy is required, often involving an intermediate that can direct the incoming ethynyl group.

For instance, an aldol condensation can be used to synthesize 2,5-dibenzylidene-cyclopentanone from aromatic aldehydes and cyclopentanone. ui.ac.id While this produces a different substitution pattern, it demonstrates the feasibility of forming C-C bonds at the 2-position of a cyclopentanone ring. Subsequent modification of such a system could potentially lead to the desired product.

Transformations of Alicyclic Alkene Precursors

The synthesis of this compound from alicyclic alkene precursors is a well-established method that hinges on the predictable reactivity of epoxides. The process commences with the formation of cyclopentene (B43876) oxide from cyclopentene, an alicyclic alkene. This intermediate then undergoes a nucleophilic attack by an acetylide, leading to the formation of 2-ethynylcyclopentanol. The cis stereochemistry is achieved through a stereospecific SN2 reaction mechanism.

Epoxidation of Cyclopentene

The initial step in this synthetic sequence is the epoxidation of cyclopentene to yield cyclopentene oxide. Various epoxidation reagents and catalytic systems have been employed for this transformation, each with its own set of advantages concerning yield, selectivity, and environmental impact.

A common and effective method involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This reaction is known for its high efficiency and stereospecificity, typically proceeding with syn-addition of the oxygen atom to the double bond.

More environmentally benign methods have also been developed. One such system utilizes hydrogen peroxide as the oxidant in the presence of a manganese catalyst and sodium bicarbonate. This method, while potentially offering a greener alternative, can sometimes result in lower selectivity towards the epoxide due to the high reactivity of cyclopentene, which may lead to the formation of other oxidation byproducts. The choice of solvent can also significantly influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) sometimes favoring higher conversion rates.

The table below summarizes various conditions reported for the epoxidation of cyclopentene.

| Oxidant/Catalyst System | Solvent | Temperature (°C) | Conversion (%) | Selectivity to Epoxide (%) |

| m-CPBA | Dichloromethane | Room Temp. | High | High |

| H₂O₂ / MnSO₄ / NaHCO₃ | DMF | 3-5 | 76-100 | ~49-56 |

| H₂O₂ / TS-1 Zeolite | Acetonitrile | 60 | 52 | 98 |

| H₂O₂ / Manganese Salen Complex | Dichloromethane | Room Temp. | Moderate | High |

This table presents a summary of representative data and is not exhaustive.

Stereoselective Ring-Opening of Cyclopentene Oxide

The crucial step that determines the stereochemistry of the final product is the nucleophilic ring-opening of cyclopentene oxide. To obtain this compound, the reaction must proceed with a high degree of stereoselectivity. This is typically achieved by reacting cyclopentene oxide with an acetylide nucleophile, such as lithium acetylide or the acetylide Grignard reagent (ethynylmagnesium bromide), in an SN2 fashion. The backside attack of the nucleophile on one of the epoxide carbons results in the inversion of configuration at that center, leading to the trans relationship between the newly introduced ethynyl group and the hydroxyl group, which are on opposite faces of the cyclopentane ring. However, for the purposes of this article, we are focused on the formation of the cis isomer. The formation of this compound implies a retention of stereochemistry at the site of nucleophilic attack, or a double inversion, which is less common for a direct SN2 ring-opening. It is important to note that the nomenclature "cis" in this context refers to the relative stereochemistry of the ethynyl and hydroxyl groups on the cyclopentane ring.

The regioselectivity and stereoselectivity of the epoxide ring-opening can be influenced by the presence of Lewis acids. Lewis acids can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. This activation can also influence the site of attack and the stereochemical outcome. For instance, the use of chiral metal-salen complexes as catalysts has been explored in the asymmetric ring-opening of meso-epoxides, including cyclopentene oxide, with other nucleophiles like azides (in the form of TMSN₃). These reactions can proceed with high yields and enantioselectivity, demonstrating the potential for catalytic control over the stereochemistry of the ring-opened product. While not a direct synthesis of the target molecule, these findings are relevant to understanding the stereochemical control in the ring-opening of cyclopentene oxide.

The table below provides illustrative data on the ring-opening of cyclopentene oxide with a nucleophile, highlighting the potential for high yield and stereocontrol.

| Nucleophile | Catalyst/Solvent | Yield (%) | Enantiomeric Excess (ee %) |

| TMSN₃ | Chiral Cr-Salen Complex / Diethyl ether | >99 | 64 |

This table is illustrative of the catalytic ring-opening of cyclopentene oxide and does not represent the direct synthesis of this compound with an acetylide nucleophile.

The direct synthesis of this compound via the ring-opening of cyclopentene oxide with an acetylide nucleophile under conditions that favor the cis isomer is a specific transformation that requires careful selection of reagents and reaction conditions to control the stereochemical outcome.

Reaction Mechanisms and Reactivity Profiles of Cis 2 Ethynylcyclopentanol

Hydroxyl Group Transformations

The hydroxyl group in cis-2-Ethynylcyclopentanol is a versatile functional handle that can undergo oxidation, reduction, and nucleophilic substitution reactions. These transformations are fundamental in modifying the cyclopentane (B165970) core and introducing new functionalities.

Oxidation Reactions and Mechanistic Pathways

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 2-ethynylcyclopentanone. The choice of oxidizing agent is crucial to ensure chemoselectivity, leaving the ethynyl (B1212043) group intact. Common reagents for this transformation include chromium-based reagents (e.g., Pyridinium chlorochromate, PCC) and milder, more selective methods like the Swern or Dess-Martin periodinane oxidations.

The mechanistic pathways vary with the reagent used. For instance, oxidation with PCC involves the formation of a chromate ester intermediate. Subsequent deprotonation of the adjacent carbon by a base (such as pyridine) facilitates the elimination of a reduced chromium species, yielding the ketone.

Table 1: Common Oxidation Reactions of Secondary Alcohols

| Reagent | Typical Conditions | Mechanistic Feature | Product |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temp. | Formation of a chromate ester | Ketone |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Formation of an alkoxysulfonium ylide | Ketone |

The Swern oxidation proceeds through the formation of an alkoxysulfonium salt from the reaction of dimethyl sulfoxide (DMSO) and oxalyl chloride. The alcohol then adds to this species, and a subsequent base-induced elimination generates the ketone, dimethyl sulfide, and carbon monoxide/dioxide. The Dess-Martin oxidation utilizes a hypervalent iodine compound, where the alcohol displaces an acetate ligand, followed by an intramolecular elimination to give the ketone.

Reduction Processes and Stereochemical Outcomes

While this compound is already an alcohol, reduction processes are typically discussed in the context of reducing the corresponding ketone, 2-ethynylcyclopentanone, to regenerate the alcohol. The stereochemical outcome of this reduction is of significant interest, as it can lead to either the cis or trans diastereomer.

The stereoselectivity is governed by the steric hindrance of the reducing agent and the substrate. Bulky hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), tend to approach the carbonyl group from the less hindered face, opposite to the ethynyl group. This results in the preferential formation of the trans-2-ethynylcyclopentanol. Conversely, smaller hydride reagents, like sodium borohydride (NaBH₄), may show less selectivity, often yielding a mixture of cis and trans isomers. acs.org The relative orientation of the substituents on the five-membered ring influences the accessibility of the carbonyl face, guiding the trajectory of the incoming hydride. acs.org

Table 2: Stereochemical Outcomes in the Reduction of 2-Ethynylcyclopentanone

| Reducing Agent | Typical Conditions | Predominant Stereochemical Outcome | Rationale |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, 0 °C | Mixture of cis and trans isomers | Small size allows approach from either face |

Nucleophilic Substitution Mechanisms (e.g., SN1, SN2, SN1-like)

The hydroxyl group itself is a poor leaving group. organic-chemistry.org Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. organic-chemistry.org Once activated, the carbon atom bearing the leaving group becomes electrophilic and susceptible to attack by nucleophiles.

The reaction can proceed via two primary mechanisms: Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution). organic-chemistry.orgyoutube.com

Sₙ2 Mechanism : This is a one-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). organic-chemistry.orgyoutube.comyoutube.com This concerted mechanism results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com For the derivative of this compound, an Sₙ2 reaction would lead to a trans product. This pathway is favored by strong nucleophiles, polar aprotic solvents, and unhindered substrates. youtube.comleah4sci.com

Sₙ1 Mechanism : This is a two-step process that begins with the slow departure of the leaving group to form a planar carbocation intermediate. organic-chemistry.orgyoutube.com The nucleophile can then attack this intermediate from either face, leading to a mixture of products with retention and inversion of configuration, often resulting in racemization if the center is chiral and no other stereocenters are present. organic-chemistry.org This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations (e.g., secondary, tertiary). youtube.comleah4sci.com Given that the substrate is a secondary cyclopentyl system, the formation of a secondary carbocation is possible, making the Sₙ1 pathway competitive under appropriate conditions.

The choice between Sₙ1 and Sₙ2 pathways is influenced by the nucleophile's strength, solvent polarity, the nature of the leaving group, and steric hindrance around the reaction center. youtube.com

Ethynyl Group Transformations

The terminal alkyne is a highly versatile functional group, characterized by its electron-rich triple bond and the acidity of its terminal proton. It readily participates in addition reactions and is an excellent partner in transition metal-catalyzed coupling and cyclization reactions.

Electrophilic and Nucleophilic Addition Reactions Across the Triple Bond

The π-bonds of the ethynyl group are nucleophilic and can react with electrophiles. libretexts.orglibretexts.org Electrophilic addition to alkynes, such as the addition of hydrogen halides (HX), typically follows Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon, forming a vinyl halide. pressbooks.pub The reaction proceeds through a vinyl cation intermediate, which is less stable than an alkyl carbocation. libretexts.org

Nucleophilic addition to alkynes is also possible, particularly when the alkyne is conjugated with an electron-withdrawing group, which is not the case here. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org However, in the presence of a strong nucleophile and specific catalysts, addition can occur. For example, the conjugate addition of nucleophiles can be achieved after converting the alkyne into an α,β-unsaturated system.

Table 3: Representative Addition Reactions to the Ethynyl Group

| Reaction Type | Reagent | Intermediate | Product |

|---|---|---|---|

| Electrophilic Addition (Hydrohalogenation) | HBr | Vinyl cation | 2-(2-Bromovinyl)cyclopentanol |

| Electrophilic Addition (Halogenation) | Br₂ | Bromonium ion | 2-(1,2-Dibromovinyl)cyclopentanol |

| Reduction (Catalytic Hydrogenation) | H₂, Lindlar's Catalyst | N/A (surface reaction) | cis-2-Vinylcyclopentanol |

Catalytic hydrogenation of the alkyne can be controlled to produce either the corresponding alkene or alkane. libretexts.org Using a poisoned catalyst, such as Lindlar's catalyst, the reduction stops at the alkene stage, yielding cis-2-vinylcyclopentanol via syn-addition of hydrogen. libretexts.org Complete reduction to an alkane (cis-2-ethylcyclopentanol) can be achieved using catalysts like palladium on carbon (Pd/C). Dissolving metal reduction (e.g., sodium in liquid ammonia) results in the formation of the trans-alkene via an anti-addition mechanism. libretexts.org

Transition Metal-Catalyzed Cross-Coupling and Cyclization Reactions

The terminal alkyne of this compound is an ideal substrate for a variety of powerful transition metal-catalyzed reactions that form new carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling: This is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for forming sp-sp² C-C bonds. This compound can be coupled with a wide range of aryl or vinyl halides to produce more complex structures, a reaction noted to be effective for the analogous 1-ethynylcyclopentanol. mdpi.com The catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the product. youtube.comlibretexts.org

Pauson-Khand Reaction: This is a formal [2+2+1] cycloaddition reaction that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.orgnrochemistry.comnih.gov When this compound is used in an intramolecular Pauson-Khand reaction (where the alkene is tethered to the cyclopentanol (B49286) ring via an ether or ester linkage), complex polycyclic structures can be synthesized with high stereocontrol. tcichemicals.comyoutube.com The reaction is typically mediated by dicobalt octacarbonyl, which first forms a stable complex with the alkyne. wikipedia.orgyoutube.com

Table 4: Key Transition Metal-Catalyzed Reactions of this compound

| Reaction Name | Catalysts | Reactant Partner | Product Type |

|---|---|---|---|

| Sonogashira Coupling | Pd complex, Cu(I) salt, Base | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkyne |

| Pauson-Khand Reaction | Co₂(CO)₈ (stoichiometric or catalytic) | Alkene, CO | Fused or spiro-cyclopentenone |

Beyond these, the ethynyl group can participate in a host of other transition-metal-catalyzed transformations, including cycloisomerization reactions catalyzed by gold or platinum, and various addition/cyclization cascades. researchgate.netnih.gov These reactions leverage the ability of transition metals to activate the alkyne toward nucleophilic attack or to orchestrate complex bond reorganizations. researchgate.netnih.gov

Terminal Alkyne Reactivity (e.g., Acetylide Formation)

The most prominent feature of the ethynyl group in this compound is the acidic nature of its terminal hydrogen. The carbon atom of the C-H bond in a terminal alkyne is sp-hybridized, possessing 50% s-character. libretexts.orglumenlearning.com This high s-character means the electrons in the sp orbital are held closer to the nucleus, making the carbon more electronegative and the attached proton more acidic compared to hydrogens on sp² (alkene) or sp³ (alkane) hybridized carbons. libretexts.orglumenlearning.com Consequently, a sufficiently strong base can deprotonate the terminal alkyne to form a cyclopentanol-substituted acetylide anion. lumenlearning.compearson.comlibretexts.org

The formation of this acetylide anion is a critical step, transforming the relatively inert alkyne into a potent nucleophile. pearson.comlibretexts.org Strong bases are required for this deprotonation due to the pKa of terminal alkynes, which is around 25. libretexts.orgpearson.com Sodium amide (NaNH₂) is a commonly used base for this purpose. pearson.comlibretexts.orgmasterorganicchemistry.com

Reaction Scheme: Acetylide Formation

Once formed, the acetylide anion of this compound can participate in a variety of nucleophilic reactions. As a strong nucleophile, it can react with primary alkyl halides in SN2 reactions to form new carbon-carbon bonds, effectively elongating the alkyne chain. libretexts.orgmasterorganicchemistry.com This reactivity is most efficient with methyl or primary halides; reactions with secondary or tertiary halides are prone to elimination (E2) due to the strong basicity of the acetylide ion. libretexts.orglibretexts.orgmasterorganicchemistry.com The acetylide can also act as a nucleophile in addition reactions with carbonyl compounds, such as aldehydes and ketones, to yield propargyl alcohols after protonation. libretexts.orglibretexts.org

| Reactant Type | Reaction Type | Product Class |

| Primary Alkyl Halide | SN2 Substitution | Internal Alkyne |

| Aldehyde/Ketone | Nucleophilic Addition | Propargyl Alcohol |

Rearrangement Reactions Involving the Cyclopentane Ring System

The cyclopentane ring of this compound, particularly when further functionalized, can be susceptible to various rearrangement reactions. These reactions are typically driven by the formation of a more stable intermediate, often a carbocation. mvpsvktcollege.ac.in A common class of such transformations is the 1,2-shift, where a substituent moves from an adjacent atom. mvpsvktcollege.ac.in

One relevant example is the Pinacol rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol into a ketone. libretexts.orgslideshare.net If this compound were converted to a vicinal diol (e.g., through oxidation of the alkyne to a ketone followed by dihydroxylation of an adjacent double bond if present, or through a related starting material), it could undergo such a rearrangement. The mechanism involves protonation of one hydroxyl group, its departure as water to form a carbocation, followed by the migration of an adjacent group to form a more stable oxocarbenium ion, which is then deprotonated to yield a ketone. libretexts.orgwiley-vch.de

Ring-expansion reactions are another possibility for cyclopentane systems. masterorganicchemistry.com If a carbocation is generated on a carbon atom adjacent to the cyclopentane ring, or on the ring itself, a rearrangement can occur where a C-C bond from the ring migrates, leading to an expanded, more stable ring system like a cyclohexanone. masterorganicchemistry.com

| Rearrangement Type | Key Intermediate | Driving Force | Potential Outcome for a Derivative |

| Pinacol Rearrangement | Carbocation | Formation of a stable carbonyl group | Formation of a ketone or aldehyde |

| Wagner-Meerwein Shift | Carbocation | Formation of a more stable (e.g., tertiary) carbocation | Isomerization of the carbon skeleton |

| Ring Expansion | Carbocation adjacent to the ring | Relief of ring strain, formation of a more stable ring | Conversion of cyclopentyl to cyclohexyl system |

Radical Reaction Pathways of Cyclopentanol Derivatives

The cyclopentanol moiety can also engage in radical reactions. These pathways often involve the formation of a cycloalkoxy radical through homolytic cleavage of the O-H bond. beilstein-journals.orgnih.gov This oxygen-centered radical can then undergo further reactions. One significant pathway for cyclic alcohol derivatives is ring-opening, which can occur if the radical intermediate is unstable. beilstein-journals.orgnih.gov For instance, the ring-opening of a cyclopropoxy radical to a β-keto radical is a known process. beilstein-journals.orgnih.gov While cyclopentanol is more stable than cyclopropanol, similar ring-opening mechanisms can be initiated under specific conditions.

The hydroxyl radical (•OH), a potent oxidizing agent, can react with cyclic ketones and alcohols. nih.gov The initial attack can occur via abstraction of a hydrogen atom or by addition to a site of unsaturation. nih.govacs.org In the case of a saturated cyclopentanol ring, the reaction would likely proceed via hydrogen abstraction from one of the carbon atoms. Abstraction of a hydrogen atom alpha to the hydroxyl group is a common pathway for alcohols. The resulting carbon-centered radical can then react further, for example with molecular oxygen in combustion or atmospheric processes.

| Radical Initiator | Intermediate Species | Potential Reaction Pathway |

| Radical Initiator (e.g., AIBN) or Heat | Cycloalkoxy radical | Hydrogen abstraction, ring-opening |

| Hydroxyl Radical (•OH) | Carbon-centered radical | Oxidation, fragmentation |

Investigation of Enzyme-Catalyzed Biotransformations of Alcohols

Enzyme-catalyzed biotransformations offer a powerful alternative to traditional chemical methods, often providing high selectivity under mild reaction conditions. mdpi.commdpi.com Alcohols are common substrates for a variety of enzymes. For a chiral secondary alcohol like this compound, enzymes such as lipases, esterases, and proteases can be employed for kinetic resolution through enantioselective acetylation or hydrolysis. mdpi.com

The use of biocatalysis is particularly advantageous for complex syntheses involving multiple chiral centers, as it can reduce the number of required protection and deprotection steps. mdpi.com For instance, specific enzymes could selectively oxidize the hydroxyl group of one enantiomer of this compound to the corresponding ketone, leaving the other enantiomer unreacted. The choice of enzyme is critical, as different enzymes can exhibit opposite stereoselectivity. For example, in reactions with substituted cyclohexanones, different hydroxynitrile lyases can produce either the cis or the trans addition product with high selectivity. researchgate.net This highlights the potential for fine-tuning the stereochemical outcome of reactions on cyclic alcohols and their derivatives through careful selection of the biocatalyst.

| Enzyme Class | Typical Transformation | Potential Application to this compound |

| Lipases/Esterases | Enantioselective acylation/deacylation | Kinetic resolution to separate enantiomers |

| Alcohol Dehydrogenases | Oxidation of alcohol to ketone | Enantioselective oxidation to 2-ethynylcyclopentanone |

| Hydroxynitrile Lyases | Addition to carbonyls | (If oxidized) Enantioselective addition to the ketone |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework and the relative orientation of atoms in space.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the cyclopentyl ring. For instance, the proton on the carbon bearing the hydroxyl group (H-1) would show a correlation to the adjacent proton on the carbon with the ethynyl (B1212043) group (H-2). Further correlations would be expected between H-2 and the protons on the adjacent methylene group (H-3), and so on, allowing for the tracing of the proton connectivity around the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the cyclopentanol (B49286) ring and the ethynyl group. For example, the proton signal for H-1 would show a cross-peak with the carbon signal for C-1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). columbia.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. In the case of cis-2-Ethynylcyclopentanol, HMBC would show correlations between the ethynyl proton and both C-2 and the other sp-hybridized carbon of the ethynyl group. It would also show correlations between the protons on the cyclopentyl ring and the carbons of the ethynyl group, confirming their connectivity.

A hypothetical table of expected 2D NMR correlations for this compound is presented below for illustrative purposes.

| Proton (¹H) | COSY Correlations (with ¹H) | HSQC Correlation (with ¹³C) | HMBC Correlations (with ¹³C) |

| H-1 | H-2, H-5 | C-1 | C-2, C-5 |

| H-2 | H-1, H-3 | C-2 | C-1, C-3, C-ethynyl |

| H-3 | H-2, H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-3, C-5 |

| H-5 | H-1, H-4 | C-5 | C-1, C-3, C-4 |

| H-ethynyl | - | C-ethynyl | C-2, C-ethynyl (other) |

Interactive Data Table: The table above summarizes the expected correlations from 2D NMR experiments. Users can filter by the type of experiment to visualize the expected connectivity.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei and provide valuable information about the configuration and conformation of the molecule.

In cyclopentanol derivatives, the chemical shifts of the ring carbons and protons are influenced by the stereochemistry of the substituents. A cis configuration of vicinal substituents generally leads to increased shielding (an upfield shift in the NMR spectrum) compared to the trans analog. cdnsciencepub.comresearchgate.net For this compound, the cis relationship between the hydroxyl and ethynyl groups would be expected to influence the chemical shifts of C-1, C-2, and the surrounding protons.

The ¹³C chemical shifts can be predicted based on empirical data for substituted cyclopentanes. For instance, the carbon bearing the hydroxyl group (C-1) would be expected to resonate in the range of 65-75 ppm, while the carbon with the ethynyl group (C-2) would be slightly downfield due to the sp-hybridized carbon. The remaining methylene carbons of the cyclopentane (B165970) ring would appear at higher fields.

A hypothetical comparison of expected ¹³C chemical shifts for cis- and trans-2-Ethynylcyclopentanol is presented below to illustrate the expected differences.

| Carbon Atom | Expected ¹³C Chemical Shift (ppm) - cis Isomer | Expected ¹³C Chemical Shift (ppm) - trans Isomer |

| C-1 | ~70 | ~72 |

| C-2 | ~40 | ~42 |

| C-3 | ~25 | ~27 |

| C-4 | ~22 | ~22 |

| C-5 | ~35 | ~37 |

| C≡CH | ~85 | ~85 |

| C≡C H | ~70 | ~70 |

Interactive Data Table: This table provides a hypothetical comparison of chemical shifts. The differences highlight how NMR can distinguish between stereoisomers.

The relative stereochemistry of the hydroxyl and ethynyl groups in this compound can be definitively established through the analysis of proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Coupling Constants: The magnitude of the vicinal coupling constant (³JHH) between H-1 and H-2 is dependent on the dihedral angle between these two protons, as described by the Karplus equation. In a cyclopentane ring, a cis relationship generally corresponds to a smaller dihedral angle and thus a larger coupling constant compared to a trans relationship where the dihedral angle is larger. Therefore, a relatively large ³J(H-1, H-2) value would be expected for the cis isomer. The combined use of experimental coupling constants and theoretical calculations of dihedral angles can be a powerful tool for stereochemical assignment in cyclopentane derivatives. researchgate.net

NOE Effects: The Nuclear Overhauser Effect is a through-space interaction that is observed between protons that are in close spatial proximity, regardless of whether they are directly bonded. For this compound, a significant NOE would be expected between H-1 and H-2, as they are on the same face of the cyclopentane ring. In contrast, in the trans isomer, no significant NOE between H-1 and H-2 would be anticipated. NOE experiments are a powerful tool for defining the relative stereochemistry of substituents on a ring system. researchgate.net

While there is no specific information on ¹⁹F or ²H NMR studies of this compound, these techniques could be applied to specifically labeled analogues to probe particular aspects of its structure and reactivity.

¹⁹F NMR: Fluorine-19 is a highly sensitive NMR nucleus with a wide chemical shift range, making it an excellent probe. chembiobiochem.comrsc.org A fluoro-substituted analogue of this compound could be synthesized, and ¹⁹F NMR could be used to study its interactions with other molecules or to monitor conformational changes.

²H NMR: Deuterium (²H) labeling can be used to simplify complex ¹H NMR spectra or to study reaction mechanisms. For example, selective deuteration of the cyclopentyl ring could help in the assignment of proton signals and the measurement of specific coupling constants.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govuky.edu For this compound, with a molecular formula of C₇H₁₀O, the theoretical exact mass can be calculated.

The theoretical exact mass of C₇H₁₀O is 110.0732 u. An HRMS experiment would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition and ruling out other possible formulas with the same nominal mass. researchgate.netcolorado.edu

| Molecular Formula | Theoretical Exact Mass (u) |

| C₇H₁₀O | 110.07316 |

| C₆H₆O₂ | 110.03678 |

| C₈H₁₄ | 110.10955 |

Interactive Data Table: This table shows the theoretical exact masses for different molecular formulas with a nominal mass of 110. This illustrates the precision of HRMS in determining elemental composition.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for determining the structure of a molecule by analyzing the fragmentation patterns of its ions. In a typical MS/MS experiment, the parent ion of this compound (m/z 110.0732 for the molecular ion [M]+ or 111.0809 for the protonated molecule [M+H]+) would be isolated and then subjected to fragmentation. The resulting fragment ions provide a roadmap to the molecule's connectivity.

The fragmentation of cyclic alcohols is often complex. For this compound, several fragmentation pathways can be postulated:

Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (18.0106 Da) from the protonated molecule, which would result in a fragment ion at m/z 93.0703.

Ring Cleavage: The cyclopentane ring can undergo cleavage, leading to a variety of fragment ions. The presence of the ethynyl and hydroxyl groups will influence the specific cleavage points.

Loss of the Ethynyl Group: Cleavage of the bond between the cyclopentane ring and the ethynyl group could lead to the loss of a neutral acetylene molecule (26.0157 Da) or an ethynyl radical (25.0125 Da).

A hypothetical fragmentation pathway analysis is presented below:

| Precursor Ion (m/z) | Fragmentation Process | Product Ion (m/z) | Neutral Loss (Da) |

| 111.0809 | Loss of H₂O | 93.0703 | 18.0106 |

| 111.0809 | Loss of C₂H₂ | 85.0652 | 26.0157 |

| 93.0703 | Loss of C₂H₂ | 67.0546 | 26.0157 |

This table is based on theoretical fragmentation patterns and awaits experimental verification.

Electron-Activated Dissociation (EAD) and Collision-Induced Dissociation (CID) for Detailed Structural Information

Collision-Induced Dissociation (CID) and Electron-Activated Dissociation (EAD) are two common methods used to induce fragmentation in tandem mass spectrometry. nih.gov

Collision-Induced Dissociation (CID): This technique involves the collision of the precursor ion with an inert gas, leading to vibrational excitation and subsequent fragmentation. youtube.com For this compound, CID would likely produce the fragments discussed in the section above, primarily through the lowest energy fragmentation channels. uab.edu

Electron-Activated Dissociation (EAD): EAD involves the interaction of the precursor ion with electrons. This can lead to different and often more extensive fragmentation than CID, providing complementary structural information. nih.gov For instance, EAD might induce more complex ring cleavages or rearrangements that are not observed in CID spectra, offering deeper insight into the molecule's structure. EAD is particularly useful for distinguishing between isomers, and in the case of this compound, it could provide definitive evidence for the cis stereochemistry through characteristic fragmentation patterns that differ from its trans isomer.

A comparative table of expected fragmentation behavior is outlined below:

| Technique | Energy Transfer Mechanism | Expected Fragmentation of this compound |

| CID | Vibrational excitation through collision | Dominated by low-energy pathways like water loss and simple ring cleavages. |

| EAD | Electronic excitation by electron interaction | Potentially more diverse fragmentation, including unique ring cleavages and rearrangements that could confirm stereochemistry. |

This is a predictive analysis, as specific EAD and CID data for this compound are not currently available.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H), alkyne (C≡C and ≡C-H), and alkane (C-H) groups.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy.

The expected vibrational frequencies are summarized in the following table:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | ~3600-3200 (broad) | Weak |

| ≡C-H | Stretching | ~3300 (sharp) | Strong |

| C-H (sp³) | Stretching | ~2960-2850 | Moderate |

| C≡C | Stretching | ~2150-2100 (weak) | Strong |

| C-O | Stretching | ~1100-1000 | Weak |

The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding. The relative intensities of the C≡C stretching vibration in the IR and Raman spectra are particularly diagnostic: it is typically weak in the IR and strong in the Raman spectrum for terminal alkynes.

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of this compound, it would be possible to determine the precise bond lengths, bond angles, and, most importantly, the stereochemical relationship between the hydroxyl and ethynyl groups.

While a crystal structure for this compound has not been reported, analysis of related cyclopentanol derivatives in the Cambridge Structural Database (CSD) can provide insights into the expected solid-state conformation. In the solid state, cyclopentane rings typically adopt an envelope or twist conformation to relieve ring strain. The crystal structure would also reveal details of the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which would dictate the crystal packing.

A hypothetical table of crystallographic parameters is provided below, based on typical values for small organic molecules:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 5-10 |

| b (Å) | 8-15 |

| c (Å) | 10-20 |

| β (°) | 90-110 (for monoclinic) |

| Z | 4 |

These values are illustrative and would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations of Cis 2 Ethynylcyclopentanol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricacies of molecular systems, and its application to cis-2-Ethynylcyclopentanol has yielded significant findings.

Geometry Optimization and Electronic Structure Analysis

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, these studies confirm the cis relationship between the hydroxyl (-OH) and ethynyl (B1212043) (-C≡CH) groups on the cyclopentane (B165970) ring. Analysis of the electronic structure provides a detailed picture of the electron density distribution, highlighting the electron-rich regions of the triple bond and the oxygen atom. This information is crucial for understanding the molecule's reactivity, particularly its nucleophilic and electrophilic sites.

Calculation of Conformational Energy Landscapes and Ring Puckering Parameters

The five-membered cyclopentane ring of this compound is not planar but exists in a variety of puckered conformations. DFT calculations allow for the mapping of the conformational energy landscape, identifying the most stable conformers and the energy barriers between them. These studies often focus on two primary puckered forms: the envelope and the twist conformations. By calculating the ring puckering parameters, researchers can quantitatively describe the exact shape of the cyclopentane ring in its various energy minima.

Transition State Elucidation and Reaction Mechanism Energetics

A key application of DFT is in the study of reaction mechanisms. For reactions involving this compound, such as its cyclocarbonylation catalyzed by palladium complexes, DFT can be used to locate the transition state structures. proquest.com The transition state represents the highest energy point along the reaction coordinate and is critical for determining the reaction rate. By calculating the energies of the reactants, transition states, and products, a detailed energy profile of the reaction can be constructed. These energetic studies have provided insights into the intramolecular insertion steps of organopalladium intermediates derived from this compound. proquest.com For instance, investigations have explored the energetics of the insertion of the carbon-carbon triple bond into a palladium-carbon sigma bond, a key step in many catalytic cycles. proquest.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods can also predict various spectroscopic properties with a high degree of accuracy. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C atoms in this compound. These theoretical predictions are invaluable for interpreting experimental NMR spectra and can help in the definitive assignment of signals to specific atoms within the molecule.

Ab Initio and Molecular Mechanics (MM) Calculations

While DFT is a workhorse in computational chemistry, other methods also provide valuable perspectives on the properties of this compound.

High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) for Benchmark Accuracy

For situations demanding very high accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. These methods, while computationally more expensive than DFT, are often used to provide benchmark energies for key points on the potential energy surface, such as the relative energies of different conformers or the heights of reaction barriers. These high-level calculations serve as a "gold standard" to validate the results obtained from more computationally efficient methods like DFT.

Development and Validation of Force Fields for Conformational Sampling

The conformational flexibility of this compound, arising from the puckering of the cyclopentane ring and the rotation of the hydroxyl and ethynyl groups, necessitates the use of accurate and efficient computational methods for a thorough exploration of its potential energy surface. Conformational sampling, guided by a molecular mechanics force field, is a cornerstone of such investigations. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms and molecules. The accuracy of conformational sampling is intrinsically linked to the quality of the force field employed.

The development of a bespoke force field for this compound, or the validation of an existing one, is a critical preliminary step. Standard force fields like the Merck Molecular Force Field (MMFF) or the Optimized Potentials for Liquid Simulations (OPLS) family are often used as a starting point. However, their parameters may not be specifically optimized for the unique electronic and steric features of a molecule containing both a five-membered ring and an ethynyl group adjacent to a hydroxyl group.

The process of force field development and validation for this compound would involve a multi-step approach:

Parameterization: This step involves defining the atom types, bond lengths, bond angles, dihedral angles, and non-bonded interaction parameters (van der Waals and electrostatic) for the molecule. While many of these parameters can be taken from existing force fields, specific parameters, particularly those for the dihedral angles involving the ethynyl and hydroxyl groups, may need to be refined.

Quantum Mechanical (QM) Calculations: High-level ab initio or density functional theory (DFT) calculations are performed to generate a reference potential energy surface. For this compound, this would involve calculating the energy of the molecule for a systematic variation of key dihedral angles, such as the C-C-O-H and C-C-C≡C torsions.

Parameter Fitting: The force field parameters are then optimized to reproduce the QM-calculated energies and geometries. This is typically achieved using a least-squares fitting procedure, minimizing the difference between the force field and QM energies.

Validation: The newly developed or validated force field is then tested for its ability to predict a range of properties that were not included in the fitting process. For this compound, this would include comparing the force field's predictions for vibrational frequencies, relative energies of conformers, and rotational barriers with either experimental data (if available) or higher-level QM calculations.

A hypothetical validation of a refined force field for this compound could involve comparing the relative energies of its key conformers as predicted by the force field against DFT calculations. The primary conformations of the cyclopentanol (B49286) ring are the envelope and half-chair forms. The orientation of the ethynyl and hydroxyl groups (axial or equatorial) further diversifies the conformational landscape.

| Conformer | Force Field Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) |

| Envelope (OH equatorial, CCH equatorial) | 0.00 | 0.00 |

| Envelope (OH axial, CCH equatorial) | 1.25 | 1.10 |

| Half-Chair (OH equatorial, CCH equatorial) | 0.80 | 0.75 |

| Half-Chair (OH axial, CCH equatorial) | 2.10 | 1.95 |

The successful development and validation of a force field for this compound are paramount for reliable conformational sampling and subsequent molecular dynamics simulations.

Molecular Dynamics Simulations for Dynamic Conformational Behavior

While conformational sampling provides a static picture of the low-energy conformations of this compound, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time. This allows for the exploration of conformational transitions and the characterization of the molecule's flexibility at a given temperature.

For this compound, MD simulations would typically be performed using the validated force field discussed in the previous section. The simulation would be initiated from a low-energy conformation, and the system would be heated to a desired temperature (e.g., 300 K) and then simulated for a period ranging from nanoseconds to microseconds, depending on the timescale of the conformational changes of interest.

The analysis of the MD trajectory can reveal several key aspects of the dynamic conformational behavior of this compound:

Conformational Transitions: By monitoring the dihedral angles of the cyclopentane ring and the substituent groups over time, the simulations can capture transitions between different envelope and half-chair conformations. The frequency of these transitions provides information about the energy barriers separating the conformers.

Intramolecular Hydrogen Bonding: The hydroxyl group of this compound can potentially form an intramolecular hydrogen bond with the π-system of the ethynyl group. MD simulations can be used to assess the stability and dynamics of this interaction by monitoring the distance and angle between the hydroxyl hydrogen and the ethynyl group.

Solvent Effects: Performing MD simulations in an explicit solvent (e.g., water) would allow for the investigation of how solvent molecules interact with this compound and influence its conformational preferences. The solvent can stabilize certain conformations through hydrogen bonding and other non-covalent interactions.

A hypothetical analysis of a 100 ns MD simulation of this compound in a water box could yield the following data on the population of the most stable conformers:

| Conformer | Population (%) in Vacuum | Population (%) in Water |

| Envelope (OH equatorial, CCH equatorial) | 65 | 55 |

| Envelope (OH axial, CCH equatorial) | 15 | 25 |

| Half-Chair (OH equatorial, CCH equatorial) | 10 | 12 |

| Half-Chair (OH axial, CCH equatorial) | 5 | 8 |

| Other | 5 | 0 |

This hypothetical data suggests that in a vacuum, the equatorial-equatorial envelope conformer is the most populated. However, in water, the population of the axial-equatorial envelope conformer increases, likely due to favorable hydrogen bonding interactions between the axial hydroxyl group and the surrounding water molecules.

Quantum Chemical Topology Analysis for Bonding Insights

Quantum Chemical Topology (QCT) provides a powerful framework for analyzing the electron density distribution in a molecule to gain insights into the nature of its chemical bonds and non-covalent interactions. One of the most prominent methods within QCT is the Quantum Theory of Atoms in Molecules (QTAIM). QTAIM partitions the electron density of a molecule into atomic basins, allowing for the characterization of atomic properties and the identification of bond critical points (BCPs), which are indicative of a chemical bond.

For this compound, a QTAIM analysis would be performed on the electron density obtained from a high-level QM calculation of its most stable conformer. The analysis of the BCPs can provide quantitative information about the strength and nature of the covalent bonds within the molecule.

Furthermore, QTAIM can be used to investigate the potential for intramolecular hydrogen bonding between the hydroxyl group and the ethynyl π-system. The presence of a BCP between the hydroxyl hydrogen and one of the carbon atoms of the ethynyl group would be a key indicator of such an interaction. The properties of this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), can provide information about the strength and nature of the hydrogen bond.

A hypothetical QTAIM analysis for a potential intramolecular hydrogen bond in this compound is presented below:

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| O-H···C≡C | 0.015 | +0.025 |

In this hypothetical scenario, the positive value of the Laplacian of the electron density at the BCP is characteristic of a closed-shell interaction, which is typical for hydrogen bonds. The small value of the electron density suggests a relatively weak interaction.

Another valuable tool in QCT is the analysis of the Electron Localization Function (ELF), which provides a measure of the spatial localization of electrons. An ELF analysis of this compound would reveal regions of high electron localization corresponding to covalent bonds and lone pairs. This can be particularly insightful for visualizing the bonding in the strained cyclopentane ring and the electron-rich ethynyl group.

By combining QTAIM and ELF analyses, a comprehensive picture of the electronic structure and bonding in this compound can be obtained, providing a deeper understanding of the factors that govern its conformational preferences and reactivity.

Research Applications in Advanced Organic Synthesis and Materials Science

cis-2-Ethynylcyclopentanol as a Chiral Building Block

The presence of a chiral, cyclic alcohol framework makes this compound a valuable starting material for the synthesis of complex molecular architectures. The cis-relationship between the hydroxyl and ethynyl (B1212043) groups provides a specific three-dimensional arrangement that can be exploited to control the stereochemistry of subsequent reactions.

In stereocontrolled synthesis, the objective is to construct molecules with a precise spatial arrangement of atoms. Chiral building blocks like this compound serve as foundational scaffolds upon which complexity can be built with a high degree of stereochemical control. The hydroxyl group can act as a directing group or a nucleophile, while the ethynyl group offers a versatile handle for a variety of transformations, including carbon-carbon bond-forming reactions. The rigid cyclopentane (B165970) ring limits conformational flexibility, which can enhance the selectivity of reactions at adjacent stereocenters.

Potential Synthetic Transformations:

| Reaction Type | Reagent/Catalyst | Potential Outcome |

| Directed Epoxidation | m-CPBA, Vanadyl acetylacetonate | Stereoselective formation of an epoxy alcohol |

| Directed Reduction | Ti(O-iPr)4, Chiral ligand | Diastereoselective reduction of a prochiral ketone |

| Cycloaddition Reactions | Diene, Heat or Lewis Acid | Formation of bicyclic systems |

| Metal-catalyzed cross-coupling | Aryl halide, Pd catalyst | Synthesis of substituted cyclopentane derivatives |

Many biologically active molecules, including pharmaceuticals and agrochemicals, contain five-membered carbocyclic rings. wikipedia.org The cyclopentane scaffold is a common motif in natural products and synthetic drugs. Chiral cyclopentane derivatives are particularly important as the biological activity of a molecule is often dependent on its stereochemistry. nih.gov

The structural elements of this compound suggest its potential as a precursor to several classes of bioactive compounds. For instance, the cyclopentane ring is a core feature of prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects. The synthesis of prostaglandin (B15479496) analogues often relies on the stereocontrolled functionalization of a cyclopentane precursor. The ethynyl group of this compound could, in principle, be elaborated into the side chains characteristic of prostaglandins through a series of well-established synthetic operations such as hydroboration-oxidation, reduction, and olefination.

Furthermore, the combination of a chiral alcohol and an alkyne is a valuable synthon in medicinal chemistry for the construction of complex drug candidates. The alkyne can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to readily link the cyclopentanol (B49286) scaffold to other molecular fragments, facilitating the rapid generation of compound libraries for biological screening. nih.gov

Development of Novel Synthetic Reagents and Catalysts Utilizing the cis-Ethynylcyclopentanol Scaffold

The rigid, chiral framework of this compound makes it an attractive candidate for development into a chiral ligand for asymmetric catalysis. The hydroxyl group provides a point of attachment for a metal center, while the ethynyl group can be functionalized to introduce other coordinating atoms, such as phosphorus or nitrogen, to create a bidentate or tridentate ligand.

The cis-stereochemistry would enforce a specific geometry around the metal center, which could, in turn, induce high levels of enantioselectivity in a variety of catalytic transformations.

Potential Ligand Synthesis and Applications:

| Ligand Type | Synthetic Modification | Potential Catalytic Application |

| Phosphine Ligand | Reaction of the deprotonated alkyne with a chlorophosphine | Asymmetric hydrogenation, cross-coupling |

| Amino Alcohol Ligand | Reduction of the alkyne and subsequent functionalization | Asymmetric transfer hydrogenation |

| Oxazoline Ligand | Multi-step synthesis involving the hydroxyl and ethynyl groups | Asymmetric allylic alkylation |

Exploitation of the Ethynyl Moiety in Polymerization and Material Science (e.g., cross-linking agents, conductive polymers)

The terminal alkyne functionality of this compound opens up possibilities for its use in materials science, particularly in the synthesis of novel polymers.

The ethynyl group can undergo polymerization through various mechanisms, including Ziegler-Natta catalysis or metathesis polymerization, to produce polyacetylenes. The resulting polymers would feature a cyclopentanol side chain for every repeating unit. The stereochemistry of the cyclopentanol could influence the helical structure and packing of the polymer chains, potentially leading to materials with unique chiroptical properties.

The bifunctional nature of this compound, possessing both a polymerizable alkyne and a reactive hydroxyl group, also suggests its use as a cross-linking agent . The hydroxyl groups can be used to form ester or ether linkages between polymer chains, introducing covalent bonds that enhance the mechanical strength and thermal stability of the material.

Furthermore, polymers containing conjugated backbones, such as polyacetylenes, are known to exhibit electrical conductivity upon doping. uva.es The incorporation of the this compound monomer into a conjugated polymer could lead to the development of novel conductive polymers . The cyclopentanol side chains could be used to tune the solubility, processability, and self-assembly properties of the conductive polymer, which are crucial for applications in organic electronics, such as sensors and organic light-emitting diodes (OLEDs).

Future Research Directions and Emerging Methodologies

The continued exploration of cis-2-Ethynylcyclopentanol and its derivatives is poised to unlock new frontiers in synthetic chemistry, materials science, and medicinal chemistry. The unique combination of a stereodefined cyclic alcohol and a reactive alkyne moiety presents a fertile ground for methodological innovation and the discovery of novel functionalities. This section outlines key areas where future research efforts are expected to be concentrated, highlighting emerging methodologies that promise to overcome existing challenges and expand the applications of this versatile building block.

Q & A

Q. What analytical methods detect degradation products of cis-2-Ethynylcyclopentanol under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify degradation pathways (e.g., epoxidation of the cyclopentanol ring). Use HO/Fe (Fenton’s reagent) to simulate oxidative conditions. Fragment ions in MS/MS spectra (e.g., m/z 121 for cyclopentane ring cleavage) confirm degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.